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Compound of Interest

N-Hydroxy-4-
Compound Name:
methylbenzenesulfonamide

Cat. No. B178281

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical comparison of N-Hydroxy-4-
methylbenzenesulfonamide with two relevant alternatives: its parent compound, 4-
methylbenzenesulfonamide, and the widely used antibiotic, sulfamethoxazole. This document
Is intended to serve as a practical resource for researchers engaged in the characterization
and development of sulfonamide-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of N-Hydroxy-4-
methylbenzenesulfonamide and the selected alternatives is presented in Table 1. These
properties are fundamental to understanding the behavior of these compounds in various
analytical and biological systems.

Table 1: Physicochemical Properties of N-Hydroxy-4-methylbenzenesulfonamide and
Alternatives
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N-Hydroxy-4- 4-
Property methylbenzenesulf = methylbenzenesulf Sulfamethoxazole
onamide onamide
Molecular Formula C7H9NOsS[1] C7HsNO:2S C10H11N303S
Molecular Weight 187.22 g/mol [2] 171.22 g/mol 253.28 g/mol
CAS Number 1593-60-8[2] 70-55-3 723-46-6
. . 126-128 °C
Melting Point 134-137 °C 167 °C
(decomposes)[2]
pKa ~6.90 (Predicted)[2] 10.1 5.6
) ) White crystalline White to off-white
Appearance White solid[3] i
powder crystalline powder
Slightly soluble in Very slightly soluble in
Solubility Data not available water, soluble in water, soluble in

ethanol

ethanol

Analytical Characterization Data

The following sections provide a comparative overview of the key analytical data for the three
compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid
Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The predicted *H and 13C NMR chemical shifts for N-Hydroxy-4-

methylbenzenesulfonamide are presented alongside the experimental data for the alternative

compounds.

Table 2: *H NMR and 3C NMR Data
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Compound 'H NMR (6, ppm) 3C NMR (0, ppm)

Aromatic protons (AA'BB'

system): ~7.8 (d, 2H), ~7.4 (d, Quaternary aromatic carbons:
N-Hydroxy-4-

methylbenzenesulfonamide
(Predicted)

2H)Methyl protons: ~2.4 (s,
3H)NH proton: Broad singlet,
variableOH proton: Broad

singlet, variable

~144, ~135Aromatic CH
carbons: ~129, ~128Methyl
carbon: ~21

4-methylbenzenesulfonamide

Aromatic protons (AA'BB'
system): 7.77 (d, 2H), 7.33 (d,
2H)NH: protons: 7.17 (s,
2H)Methyl protons: 2.41 (s,
3H)

Quaternary aromatic carbons:
143.1, 140.7Aromatic CH
carbons: 129.6, 126.9Methyl
carbon: 21.4

Sulfamethoxazole

Aromatic protons (AA'BB'
system): 7.6-7.8 (m, 2H), 6.6-
6.8 (m, 2H)NH:z protons: 5.95
(s, 2H)Isoxazole proton: 6.13
(s, 1H)Methyl protons: 2.29 (s,
3H)NH proton: 10.5 (s, 1H)

Aromatic carbons: 152.9,
128.9, 113.8, 118.4lsoxazole
carbons: 168.9, 158.8,
95.9Methyl carbon: 12.3

Note: Predicted NMR data for N-Hydroxy-4-methylbenzenesulfonamide was generated

using online prediction tools. Experimental conditions can affect chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data
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Compound lonization Mode Key m/z values
N-Hydroxy-4-

methylbenzenesulfonamide ESI+ [M+H]*: 188.0, [M+Na]*: 210.0
(Predicted)

4-methylbenzenesulfonamide El [M]*: 171, 155, 91, 65

[M+H]*: 254.1, 156.0

(sulfanilamide fragment), 108.0

Sulfamethoxazole ESI+

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic
absorption of infrared radiation.

Table 4: Key FTIR Absorption Bands (cm™?)

N-Hydroxy-4-

4-
. methylbenzenesulf
Functional Group . methylbenzenesulf  Sulfamethoxazole
onamide ]
. onamide
(Predicted)
O-H stretch ~3400-3200 (broad) - -
~3470, ~3380 (NH2),
N-H stretch ~3300-3100 ~3340, ~3250
~3250 (NH)
C-H stretch (aromatic)  ~3100-3000 ~3070 ~3100
C-H stretch (aliphatic) ~2920 ~2920 ~2920
S=0 stretch
] ~1350-1320 ~1330 ~1330
(asymmetric)
S=0 stretch
) ~1170-1150 ~1160 ~1160
(symmetric)
S-N stretch ~900 ~900 ~850
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Note: Predicted FTIR data for N-Hydroxy-4-methylbenzenesulfonamide is based on typical

functional group absorption regions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, quantification, and purity assessment of

pharmaceutical compounds.

Table 5: Typical HPLC Conditions

N-Hydroxy-4- 4-
Parameter methylbenzenesulf = methylbenzenesulf  Sulfamethoxazole
onamide onamide
Col C18 (e.g., 250 mm x C18 (e.g., 250 mm x C18 (e.g., 250 mm x
olumn
4.6 mm, 5 um) 4.6 mm, 5 um) 4.6 mm, 5 um)
) Acetonitrile/Water with  Acetonitrile/Water with  Acetonitrile/Water with
Mobile Phase
0.1% Formic Acid 0.1% Formic Acid 0.1% Formic Acid
Detection UV at ~230 nm UV at ~230 nm UV at ~254 nm
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min

Expected Retention

Shorter than 4-
methylbenzenesulfona
mide due to increased

polarity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols

can be adapted based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI3).

e H NMR Acquisition:
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o Acquire a standard one-dimensional proton spectrum.
o Typical spectral width: -2 to 12 ppm.

o A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Typical spectral width: 0 to 200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Mass Spectrometry (Electrospray lonization - ESI)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent system, typically a mixture of water and an organic solvent like acetonitrile or
methanol, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or
base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

« Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass
spectrometer.

» Data Acquisition: Acquire mass spectra in both positive and negative ion modes to identify
the protonated molecule [M+H]* and deprotonated molecule [M-H]~, respectively, as well as
other adducts.

FTIR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.
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o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm~1.

HPLC

» Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of
HPLC-grade solvents (e.g., acetonitrile and water) and adding any necessary modifiers (e.g.,
0.1% formic acid). Degas the mobile phase before use.

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, ideally
the mobile phase, to a known concentration. Filter the sample solution through a 0.45 pum

syringe filter.
o Chromatographic Run:

o Equilibrate the column with the mobile phase until a stable baseline is achieved.

o Inject a fixed volume of the sample solution.

o Monitor the elution of the compound using a UV detector at the appropriate wavelength.
Visualizations

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical
characterization of a novel sulfonamide compound like N-Hydroxy-4-
methylbenzenesulfonamide.
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Synthesis & Purification

Synthesis of
N-Hydroxy-4-methylbenzenesulfonamide
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Analytical Workflow for a Novel Sulfonamide

General Mechanism of Action for Sulfonamides

While a specific signaling pathway for N-Hydroxy-4-methylbenzenesulfonamide is not well-
defined in the literature, the general mechanism of action for antibacterial sulfonamides
involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic
acid synthesis pathway.
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General Sulfonamide Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Analytical Guide to N-Hydroxy-4-
methylbenzenesulfonamide and Related Sulfonamides]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b178281#analytical-characterization-of-n-
hydroxy-4-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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